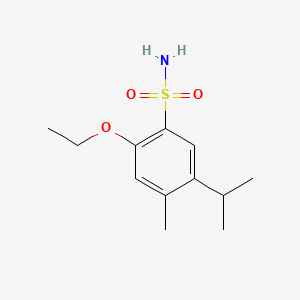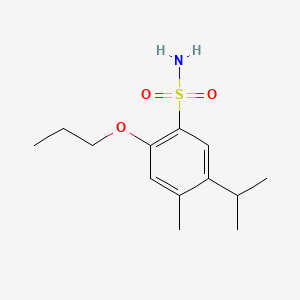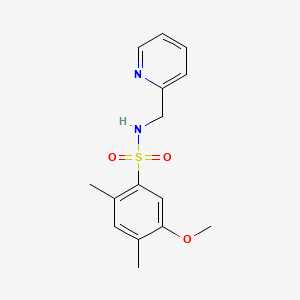
3-Bromo-N-isopropil-1H-1,2,4-triazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the third position, an isopropyl group at the nitrogen atom, and a carboxamide group at the fifth position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1H-1,2,4-triazole derivatives followed by the introduction of the isopropyl group and the carboxamide functionality. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The isopropyl group can be introduced using isopropylamine under basic conditions, and the carboxamide group is typically formed by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.
Hydrolysis Reactions: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Oxidized derivatives of the triazole ring or the substituents.
Hydrolysis Products: Carboxylic acids and amines.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The isopropyl group and carboxamide functionality may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-Bromo-1H-1,2,4-triazole: Lacks the isopropyl and carboxamide groups, making it less specific in its interactions.
N-Isopropyl-1H-1,2,4-triazole-5-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide: Contains a methyl group instead of an isopropyl group, potentially altering its binding properties.
Uniqueness: 3-Bromo-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is unique due to the combination of the bromine atom, isopropyl group, and carboxamide functionality. This combination enhances its reactivity, binding affinity, and specificity, making it a valuable compound in various scientific research applications.
Propiedades
IUPAC Name |
5-bromo-N-propan-2-yl-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHOKSOONWPFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NNC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B603100.png)
amine](/img/structure/B603101.png)
amine](/img/structure/B603103.png)
amine](/img/structure/B603106.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603107.png)
amine](/img/structure/B603108.png)


amine](/img/structure/B603112.png)
amine](/img/structure/B603116.png)
amine](/img/structure/B603117.png)


![(2-Hydroxyethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B603121.png)
